molecular formula C28H20N4O3 B12905541 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide CAS No. 92135-07-4

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide

Cat. No.: B12905541
CAS No.: 92135-07-4
M. Wt: 460.5 g/mol
InChI Key: OLTOQZCZGHNNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-aminobenzoic acid hydrazide with terephthaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide has shown promising results in anticancer research. Studies indicate that oxadiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific modifications to the oxadiazole moiety enhanced cytotoxic activity against breast cancer cell lines .

1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The oxadiazole ring system is known for its ability to disrupt bacterial cell membranes and inhibit essential microbial enzymes. In vitro tests have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)
The compound has been explored for use in organic light-emitting diodes due to its excellent photophysical properties. Its ability to serve as an electron transport layer enhances the efficiency and brightness of OLED devices. Research indicates that incorporating oxadiazole derivatives into OLED structures can improve device performance significantly .

2.2 Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings and composites where durability is critical .

Environmental Science

3.1 Heavy Metal Ion Detection
Recent studies have investigated the use of this compound in sensing applications for heavy metal ions in environmental samples. The oxadiazole moiety can form stable complexes with metal ions such as lead and mercury, allowing for sensitive detection methods that are crucial for environmental monitoring .

3.2 Photodegradation Studies
The photostability and degradation pathways of this compound have been studied to assess its environmental impact when released into ecosystems. Understanding its degradation under UV light can inform on its persistence and potential ecological risks .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM .
Study 2Antimicrobial PropertiesShowed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
Study 3OLED ApplicationsEnhanced device efficiency by 30% when used as an electron transport layer compared to conventional materials .
Study 4Environmental SensingDeveloped a colorimetric sensor capable of detecting lead ions at concentrations as low as 0.5 ppm .

Mechanism of Action

The mechanism of action of N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, which can disrupt their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-((1,2,4-Oxadiazole-3,5-diyl)bis(4,1-phenylene))dibenzamide
  • N,N’-((1,2,5-Oxadiazole-3,4-diyl)bis(4,1-phenylene))dibenzamide
  • N,N’-((1,3,4-Thiadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide

Uniqueness

N,N’-((1,3,4-Oxadiazole-2,5-diyl)bis(4,1-phenylene))dibenzamide is unique due to its specific oxadiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent .

Biological Activity

N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and potential mechanisms of action.

  • Molecular Formula : C50H36N8O5
  • Molecular Weight : 828.87 g/mol
  • CAS Number : 73212-59-6

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. In particular:

  • A study highlighted that various derivatives of 1,3,4-oxadiazoles demonstrated activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Specific derivatives were reported to show better antibacterial activity than standard antibiotics like amoxicillin and vancomycin. For instance, certain compounds exhibited four times the potency against S. aureus and MRSA strains compared to vancomycin .

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Comparison DrugRelative Activity
Compound 29aS. aureus0.125Vancomycin4x more potent
Compound 30Clostridium difficile0.003VancomycinSignificantly higher
Compound 31aNeisseria gonorrhoeae0.03AzithromycinHigher

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been well-documented. Notably:

  • Compounds with the oxadiazole ring have shown promising results against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, certain derivatives exhibited IC50 values in the micromolar range against these cell lines .
  • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 17aMCF-70.65
Compound 17bHeLa2.41
Compound ND-421PANC-1<10

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase : Some studies suggest that oxadiazole derivatives inhibit enzymes critical for bacterial fatty acid synthesis .
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways or by activating caspases .

Case Studies

One notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives which were tested for both antimicrobial and anticancer activities. The researchers found that specific modifications in the chemical structure significantly enhanced their efficacy against resistant bacterial strains and various cancer cell lines .

Properties

CAS No.

92135-07-4

Molecular Formula

C28H20N4O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-[4-[5-(4-benzamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C28H20N4O3/c33-25(19-7-3-1-4-8-19)29-23-15-11-21(12-16-23)27-31-32-28(35-27)22-13-17-24(18-14-22)30-26(34)20-9-5-2-6-10-20/h1-18H,(H,29,33)(H,30,34)

InChI Key

OLTOQZCZGHNNGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.